molecular formula C12H11NO2 B6319371 2-Hydroxy-3-(4-methoxyphenyl)pyridine CAS No. 143074-71-9

2-Hydroxy-3-(4-methoxyphenyl)pyridine

Cat. No.: B6319371
CAS No.: 143074-71-9
M. Wt: 201.22 g/mol
InChI Key: FQJUXUNSPNHVGG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methoxyphenyl)pyridine is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is also known by its IUPAC name, 3-(4-methoxyphenyl)-2-pyridinol . This compound is characterized by the presence of a hydroxyl group and a methoxyphenyl group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Hydroxy-3-(4-methoxyphenyl)pyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-3-(4-methoxyphenyl)pyridine include other hydroxylated and methoxylated pyridine derivatives, such as:

  • 2-Hydroxy-3-(4-chlorophenyl)pyridine
  • 2-Hydroxy-3-(4-nitrophenyl)pyridine
  • 2-Hydroxy-3-(4-methylphenyl)pyridine

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. The presence of both hydroxyl and methoxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJUXUNSPNHVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434877
Record name MolPort-015-144-443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143074-71-9
Record name MolPort-015-144-443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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